molecular formula C18H19N3O4 B14780003 (3-amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1-yl) N,N-dimethylcarbamate

(3-amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1-yl) N,N-dimethylcarbamate

Cat. No.: B14780003
M. Wt: 341.4 g/mol
InChI Key: HSMJZDISXPNYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1-yl) N,N-dimethylcarbamate is a complex organic compound with a unique structure that combines a quinoline core with carbamate functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1-yl) N,N-dimethylcarbamate typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by functionalization to introduce the amino, oxo, and phenoxy groups. The final step involves the formation of the N,N-dimethylcarbamate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(3-amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1-yl) N,N-dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxo group to a hydroxyl group.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline oxides, while substitution reactions can introduce various functional groups into the phenoxy position.

Scientific Research Applications

Chemistry

In chemistry, (3-amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1-yl) N,N-dimethylcarbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents and biochemical pathways.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In industry, this compound can be used in the development of advanced materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of (3-amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1-yl) N,N-dimethylcarbamate involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and carbamate-containing molecules. Examples are:

  • (3-amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1-yl) methylcarbamate
  • (3-amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1-yl) ethylcarbamate

Uniqueness

What sets (3-amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1-yl) N,N-dimethylcarbamate apart is its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity. Its structure allows for diverse applications across multiple fields, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

(3-amino-2-oxo-6-phenoxy-3,4-dihydroquinolin-1-yl) N,N-dimethylcarbamate

InChI

InChI=1S/C18H19N3O4/c1-20(2)18(23)25-21-16-9-8-14(24-13-6-4-3-5-7-13)10-12(16)11-15(19)17(21)22/h3-10,15H,11,19H2,1-2H3

InChI Key

HSMJZDISXPNYOT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)ON1C2=C(CC(C1=O)N)C=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.